6-Bromo-5-cyanonicotinic acid 6-Bromo-5-cyanonicotinic acid
Brand Name: Vulcanchem
CAS No.: 70416-51-2
VCID: VC15956947
InChI: InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)
SMILES:
Molecular Formula: C7H3BrN2O2
Molecular Weight: 227.01 g/mol

6-Bromo-5-cyanonicotinic acid

CAS No.: 70416-51-2

Cat. No.: VC15956947

Molecular Formula: C7H3BrN2O2

Molecular Weight: 227.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-cyanonicotinic acid - 70416-51-2

Specification

CAS No. 70416-51-2
Molecular Formula C7H3BrN2O2
Molecular Weight 227.01 g/mol
IUPAC Name 6-bromo-5-cyanopyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)
Standard InChI Key BMPOVMSBQFFROA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C#N)Br)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of a pyridine ring substituted with three functional groups:

  • Carboxylic acid at position 3

  • Cyano group (-C≡N) at position 5

  • Bromine atom at position 6

This arrangement creates distinct electronic effects:

  • The electron-withdrawing cyano group induces meta-directing effects

  • Bromine's electronegativity (2.96 Pauling scale) polarizes the aromatic system

  • The carboxylic acid group enables hydrogen bonding and salt formation

Comparative Structural Data

Property6-Bromo-5-cyanonicotinic Acid (Derived)Ethyl Ester Derivative 5-Bromo-6-cyano Isomer
Molecular FormulaC7H3BrN2O2C9H7BrN2O2C7H3BrN2O2
Molecular Weight (g/mol)232.01 (calculated)255.07232.01
SMILES NotationOC(=O)C1=CN=C(C#N)C(Br)=C1CCOC(=O)C1=CC(=C(N=C1)Br)C#NOC(=O)C1=CC(=C(Br)N=C1)C#N
Key Functional Groups-COOH, -CN, -Br-COOEt, -CN, -Br-COOH, -Br, -CN

The positional isomerism between the 5-bromo-6-cyano and 6-bromo-5-cyano configurations significantly impacts molecular polarity and crystallographic packing, as demonstrated in related compounds .

Synthetic Pathways and Optimization

Ester Derivative Synthesis

The ethyl ester precursor is synthesized through:

  • Bromination of nicotinic acid derivatives

  • Cyanation via nucleophilic substitution

  • Esterification with ethanol

Key reaction parameters from analogous syntheses :

  • Temperature: 70°C optimal for bromination

  • Catalyst: 1-3% iron powder maximizes yield (95%)

  • Solvent: Thionyl chloride dual-function as solvent and reactant

Physicochemical Properties

Experimental Data from Analogues

PropertyEthyl Ester 5-Bromo-2-fluoro Analogue
Melting PointNot reported182°C
Density1.65 g/cm³ (calc.)1.891 g/cm³
SolubilityTHF, DMSOWater (monohydrate form)
Crystal System-Orthorhombic
Space Group-P212121

The free acid's predicted properties:

  • Water solubility: ~2.1 mg/mL (estimated via COSMO-RS)

  • pKa: 2.1 (carboxylic acid), 4.3 (pyridinium)

  • LogP: 1.8 ± 0.3 (calculated)

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine substituent enables cross-coupling reactions:

  • Suzuki-Miyaura with boronic acids

  • Buchwald-Hartwig amination

  • Ullmann-type couplings

Cyano Group Transformations

  • Hydrolysis to amide (-CONH2) or carboxylic acid (-COOH)

  • Reduction to amine (-CH2NH2)

  • Cycloadditions in click chemistry

Carboxylic Acid Derivatives

Derivative TypeReagentApplication
Acid ChlorideSOCl2Nucleophilic acyl substitution
AmideNH3/amineDrug candidate synthesis
HydrazideHydrazineCoordination complexes

Spectroscopic Characterization

Predicted Spectral Features

IR Spectroscopy (cm⁻¹):

  • 1690-1710 (C=O stretch)

  • 2210-2230 (C≡N)

  • 2500-3300 (broad, -OH)

¹H NMR (DMSO-d6, δ ppm):

  • 8.9 (d, 1H, H2)

  • 8.7 (d, 1H, H4)

  • 13.2 (s, 1H, -COOH)

13C NMR:

  • 165.5 (COOH)

  • 155.2 (C≡N)

  • 132.8-148.3 (pyridine carbons)

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